N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H15N5OS and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition and Cancer Therapy
Research has identified substituted benzamides, which include structural analogs of N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds exhibit competitive inhibition with ATP and have shown significant in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antibacterial Properties
A study on novel analogs of pyrazole derivatives, structurally similar to the compound , revealed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and evaluated for their antibacterial potency at non-cytotoxic concentrations, providing insight into their potential as antibacterial agents (Palkar et al., 2017).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which share a core structure with this compound, were designed and synthesized as part of a study targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds exhibited significant antituberculosis activity, highlighting their potential in treating tuberculosis infections (Jeankumar et al., 2013).
Catalytic Activity in Oxidation Reactions
Compounds structurally related to this compound have been utilized in nickel-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. These reactions underscore the potential use of such compounds in facilitating smooth catalytic processes at room temperature, which could have implications in organic synthesis and industrial applications (Melzig et al., 2010).
Future Directions
The future directions for “N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide” could involve further exploration of its biological activities and potential applications. The compound could be investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Further molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This results in a decrease in inflammation and pain.
Pharmacokinetics
It has been shown to have potent anti-inflammatory activity, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation . This can result in relief from symptoms associated with conditions such as arthritis and other inflammatory diseases .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interact with enzymes or proteins involved in the survival and replication of this bacterium .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit antibacterial activity against both Gram-negative and Gram-positive bacteria . They have been found to create pores in bacterial cell membranes, suggesting that they may influence cell function by disrupting membrane integrity .
Molecular Mechanism
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes . These enzymes are involved in the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been reported to exhibit rapid antibacterial activity, with the response to these compounds occurring within minutes .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-22-11-9-15(21-22)17(24)23(12-13-6-4-5-10-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHWPGPISSICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.